3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)-2-methylpropanamide
Description
3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)-2-methylpropanamide is a pyridazinone derivative characterized by a furan-2-yl substituent at the 3-position of the pyridazinone core and a 2-methoxybenzyl group attached via a 2-methylpropanamide linker. The furan moiety introduces electron-rich aromaticity, which may enhance interactions with biological targets, while the 2-methoxybenzyl group could improve pharmacokinetic properties such as lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14(20(25)21-12-15-6-3-4-7-17(15)26-2)13-23-19(24)10-9-16(22-23)18-8-5-11-27-18/h3-11,14H,12-13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRZXFHNJHGOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)-2-methylpropanamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 338.4 g/mol. The structure features a furan ring, a pyridazinone moiety, and an amide group, which contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, a series of oxazinonaphthalene-3-one analogs were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, demonstrating significant antiproliferative activity .
Key Findings:
- Cell Lines Tested: A2780 (ovarian carcinoma), MCF-7 (breast cancer).
- Mechanism: Induction of cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization.
- IC50 Values: Compounds with similar structures exhibited IC50 values ranging from 4.47 to 52.8 μM .
The biological activity of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)-2-methylpropanamide is likely mediated through several mechanisms, including:
- Tubulin Inhibition: Similar compounds have shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Molecular Docking Studies: These studies suggest that the compound may bind effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .
Case Studies
A specific study focusing on structural modifications of related compounds demonstrated that alterations in the furan and pyridazine rings could enhance biological efficacy while reducing off-target effects such as hERG channel inhibition . This highlights the importance of chemical structure in modulating biological activity.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 4.47 | Tubulin inhibition |
| Compound B | Anticancer | 52.8 | Cell cycle arrest |
| 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)-2-methylpropanamide | TBD | TBD | TBD |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations :
- Furan vs. Aromatic Substituents : The furan-2-yl group in the target compound differs from phenyl or benzylpiperidine groups in analogs (e.g., 6i, S3). Furan’s oxygen atom may enhance hydrogen bonding with target proteins compared to purely hydrophobic aryl groups .
- 2-Methoxybenzyl Group : This substituent is shared with 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine (), suggesting improved solubility or CNS penetration due to the methoxy group .
Physicochemical and Spectroscopic Properties
Key Observations :
- Melting Points : Analogs with bulkier substituents (e.g., 6i, 6k) exhibit higher melting points (173–235°C), suggesting stronger intermolecular interactions, whereas the target compound’s melting point remains uncharacterized .
- IR Data: The C=O stretches in analogs (1620–1681 cm⁻¹) align with typical pyridazinone and amide carbonyl absorptions, likely similar to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
